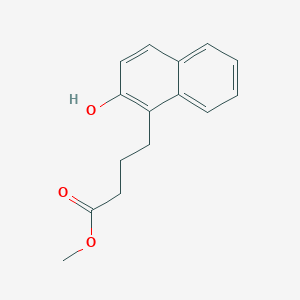
Methyl 4-(2-hydroxynaphthalen-1-YL)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-hydroxynaphthalen-1-yl)butanoate: is a chemical compound with the molecular formula C15H16O3 It is known for its unique structure, which includes a naphthalene ring substituted with a hydroxyl group and a butanoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-hydroxynaphthalen-1-yl)butanoate typically involves the esterification of 4-(2-hydroxynaphthalen-1-yl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl 4-(2-hydroxynaphthalen-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent for the ester group.
Substitution: Nucleophiles such as alkoxides or carboxylates can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of 4-(2-hydroxynaphthalen-1-yl)butanol.
Substitution: Formation of various ethers or esters depending on the nucleophile used.
科学的研究の応用
Methyl 4-(2-hydroxynaphthalen-1-yl)butanoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 4-(2-hydroxynaphthalen-1-yl)butanoate involves its interaction with specific molecular targets. The hydroxyl group on the naphthalene ring can form hydrogen bonds with biological molecules, affecting their function. Additionally, the ester group can undergo hydrolysis to release the active naphthalene derivative, which can then interact with cellular pathways.
類似化合物との比較
Similar Compounds
Methyl 4-(2-hydroxyphenyl)butanoate: Similar structure but with a phenyl ring instead of a naphthalene ring.
Ethyl 4-(2-hydroxynaphthalen-1-yl)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4-(1-hydroxynaphthalen-2-yl)butanoate: Similar structure but with the hydroxyl group in a different position on the naphthalene ring.
Uniqueness
Methyl 4-(2-hydroxynaphthalen-1-yl)butanoate is unique due to the specific positioning of the hydroxyl group on the naphthalene ring, which can significantly influence its reactivity and interaction with other molecules. This unique structure makes it a valuable compound for various research applications.
特性
CAS番号 |
676269-64-0 |
|---|---|
分子式 |
C15H16O3 |
分子量 |
244.28 g/mol |
IUPAC名 |
methyl 4-(2-hydroxynaphthalen-1-yl)butanoate |
InChI |
InChI=1S/C15H16O3/c1-18-15(17)8-4-7-13-12-6-3-2-5-11(12)9-10-14(13)16/h2-3,5-6,9-10,16H,4,7-8H2,1H3 |
InChIキー |
RTFZWOJIZRKJAX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCCC1=C(C=CC2=CC=CC=C21)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















